n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide
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Overview
Description
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide is a chemical compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with formaldehyde and a phenol derivative to form the oxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazine derivatives .
Scientific Research Applications
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in cancer and inflammation.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets. For instance, as a BET inhibitor, it binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate
- 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
- Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate
Uniqueness
n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide is unique due to its specific substitution pattern and its potential as a BET inhibitor. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-11-10(14)6-2-3-7-8(4-6)15-5-9(13)12-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
MODNKUGEQVOIBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Origin of Product |
United States |
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